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Core Mechanism of Action

Nafamostat mesylate (NM) is a slow tight-binding inhibitor that acts as a substrate analog, covalently

trapping target serine proteases in a stable acyl-enzyme intermediate complex. This results in potent and

effective inhibition [1].

The molecular mechanism involves NM being cleaved by the target serine protease, releasing 6-amidino-2-
naphthol (6A2N) and leaving the 4-guanidinobenzoic acid (GBA) moiety covalently attached to the serine
residue (Ser195) in the enzyme's active site. This binding disrupts the canonical catalytic triad (His57-

Asp102-Ser195), permanently inactivating the enzyme [2]. The diagram below illustrates this process.
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Primary Enzyme Targets and Effects

Nafamostat's therapeutic effects arise from its simultaneous inhibition of multiple protease systems. The

table below summarizes its key molecular targets and the resulting physiological effects.

Physiological . L
Key Target Enzymes Primary Inhibitory Effect & Outcome
System
Coagulation Thrombin, Factor Xa Potent anticoagulant; prevents fibrin clot formation;
System (FXa), Factor Xlla (FXlla) used during hemodialysis and extracorporeal
[3] [4] circulation [1] [3].
Kallikrein-Kinin Plasma Kallikrein [3] Suppresses bradykinin production, reducing
System inflammation, vascular permeability, and
hypotension [1].
Complement Multiple complement Modulates inflammatory and immune responses [5].
System system proteases [5]
Pancreatic & Trypsin, Plasmin, uPA, Treats pancreatitis; investigated for anti-cancer (anti-
Other Proteases Thrombin [1] [2] [6] invasion/metastasis) and antiviral (inhibits viral entry)
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Physiological . o
Key Target Enzymes Primary Inhibitory Effect & Outcome

System

effects [1] [6].

Quantitative Pharmacological Profile

The table below consolidates key quantitative data essential for research and experimental design.

Parameter

Value | Range

Context | Notes

Molecular Formula
& Weight

Half-Life (ty,)

Metabolism &
Excretion

IC50 (Enzyme
Inhibition)

In Vivo Dosage (Rat
Models)

Clinical Dosage
(Human Sepsis
Trial)

C19H17N502; 347.378 g/mol [1]

~8 minutes (human); 5-8 minutes
(various studies) [3] [7]

Hydrolyzed by hepatic carboxyesterase;
metabolites (PGBA, AN) renally
excreted [3]

Nanomolar range for multiple serine
proteases [2]

0.5 mg/mL (IP, EHS) [5]; 1 mg/mL (IP,

SCI) [8]; 10 mg/kg/day (IP, SCI) [8]

2.0 mg/kg/day (continuous IV infusion)
[7]

Free base form.

Very short duration of action.

PGBA: p-guanidinobenzoic acid;
AN: 6-amidino-2-naphthol.

uPA, FXla, FXlla, Matriptase.

IP: Intraperitoneal; EHS: Exertional
Heat Stroke; SCI: Spinal Cord
Injury.

Dissolved in 5% glucose; max
concentration 10 mg/mL.

Experimental Insights and Protocols

Key methodological approaches from recent studies demonstrate how to investigate NM's mechanisms and

effects.
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¢ In Vitro Cell Protection Assay (HK-2 Cells)

o Objective: To evaluate NM's protective effect against aristolochic acid (AA)-induced
nephrotoxicity [9].

o Protocol: HK-2 cells (human renal proximal tubular cells) were treated with NM across a
concentration range (6.25 to 100 uM) for 1 hour prior to AA injury. Cell viability was assessed,
with 50 uM identified as the optimal concentration, restoring cell survival to ~96% [9].

¢ In Vivo Disease Modeling (Rat Heat Stroke)

o Objective: To assess the impact of NM on survival and coagulopathy in exertional heat stroke
(EHS) [5].

o Protocol: An EHS model was established in SD rats using treadmill exercise in a climate
chamber (40°C, 70% humidity). Rats received intraperitoneal injection of NM solution at 0.5
mglkg after model induction. Outcomes included 72-hour survival analysis, hematological tests

(platelet count, PT, APTT), and histopathological examination of thrombus formation in major
organs [5].

e Structural Biology (X-ray Crystallography)

o Objective: To elucidate the atomic-level inhibitory mechanism of NM against serine proteases
[2].

o Protocol: The serine protease domain of urokinase-type plasminogen activator (uUPA) was co-
crystallized with NM or its hydrolysates. Crystals were grown using the sitting-drop vapor
diffusion method at room temperature with a reservoir solution containing 2.0 M ammonium
sulfate, 50 mM sodium citrate (pH 4.6), and 5% PEG400. Diffraction data were collected at a
synchrotron facility, and structures were solved by molecular replacement [2].

Research Applications and Implications

e Therapeutic Repurposing: NM is a strong candidate for drug repurposing due to its known safety
profile and multi-target mechanism. Promising areas include sepsis-associated coagulopathy (with
ongoing Phase lll trials) [7], acute kidney injury [9], central nervous system injuries [8], and as an
antiviral for coronaviruses [1] [10].

e Tool Compound: Its broad-spectrum activity makes NM a useful tool compound for probing the role
of serine proteases in various disease pathways, from coagulation and inflammation to cancer
progression [6].

e Designing Improved Inhibitors: The structural insights from NM's binding mode, particularly the
flipped conformation of His57, provide a blueprint for designing next-generation serine protease
inhibitors with higher specificity and stability [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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